molecular formula C18H27N3O B5763262 4-benzyl-N-cyclohexyl-1-piperazinecarboxamide

4-benzyl-N-cyclohexyl-1-piperazinecarboxamide

Cat. No. B5763262
M. Wt: 301.4 g/mol
InChI Key: STSKWQCIUSWCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-cyclohexyl-1-piperazinecarboxamide, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. However,

Mechanism of Action

BZP acts as a dopamine and serotonin releaser, meaning it increases the release of these neurotransmitters in the brain. This leads to increased activity in the mesolimbic pathway, which is involved in reward and motivation. BZP also acts as a monoamine oxidase inhibitor, which further increases the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes pupillary dilation and can lead to nausea, vomiting, and headaches. In animal studies, BZP has been shown to increase locomotor activity and cause stereotypic behaviors.

Advantages and Limitations for Lab Experiments

One advantage of using BZP in lab experiments is its ability to selectively release dopamine and serotonin, making it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, its stimulant properties and potential for abuse make it a controversial substance to use in research. Additionally, the lack of standardization in the synthesis and purity of BZP can lead to variability in results between studies.

Future Directions

Future research on BZP could focus on its potential therapeutic uses, such as its antidepressant and anxiolytic effects. Additionally, further investigation into its mechanism of action and effects on dopamine and serotonin release could provide insights into the underlying neurobiology of reward and motivation. Finally, the development of more selective and standardized BZP analogs could improve its usefulness as a research tool.

Synthesis Methods

BZP can be synthesized through several methods, including the reaction of benzyl chloride with cyclohexylamine in the presence of a base, or the reaction of benzyl cyanide with cyclohexylamine in the presence of a reducing agent. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

BZP has been studied for its potential therapeutic uses, such as its antidepressant and anxiolytic effects. It has also been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, BZP has been studied for its potential use as a cognitive enhancer, as it has been shown to improve memory and attention in animal models.

properties

IUPAC Name

4-benzyl-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(19-17-9-5-2-6-10-17)21-13-11-20(12-14-21)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSKWQCIUSWCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-cyclohexylpiperazine-1-carboxamide

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